molecular formula C9H12BrNO B3052549 4-Bromo-alpha-(dimethylamino)-O-cresol CAS No. 42313-79-1

4-Bromo-alpha-(dimethylamino)-O-cresol

Cat. No.: B3052549
CAS No.: 42313-79-1
M. Wt: 230.1 g/mol
InChI Key: VKWZAKOXYMCAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-alpha-(dimethylamino)-O-cresol is an organic compound that belongs to the class of brominated phenols It is characterized by the presence of a bromine atom at the fourth position, a dimethylamino group at the alpha position, and a hydroxyl group on the cresol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-alpha-(dimethylamino)-O-cresol typically involves the bromination of alpha-(dimethylamino)-O-cresol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a brominating agent, such as sodium bromide and hydrogen peroxide, in a reactor system. The reaction is carefully monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-alpha-(dimethylamino)-O-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of alpha-(dimethylamino)-O-cresol.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alpha-(dimethylamino)-O-cresol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-alpha-(dimethylamino)-O-cresol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-alpha-(dimethylamino)-O-cresol involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-alpha-(dimethylamino)-O-cresol: Unique due to the presence of both bromine and dimethylamino groups.

    4-Bromo-alpha-(methylamino)-O-cresol: Similar structure but with a methylamino group instead of dimethylamino.

    4-Chloro-alpha-(dimethylamino)-O-cresol: Contains a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-bromo-2-[(dimethylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWZAKOXYMCAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334550
Record name 4-Bromo-alpha-(dimethylamino)-O-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42313-79-1
Record name 4-Bromo-alpha-(dimethylamino)-O-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-alpha-(dimethylamino)-O-cresol
Reactant of Route 2
Reactant of Route 2
4-Bromo-alpha-(dimethylamino)-O-cresol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromo-alpha-(dimethylamino)-O-cresol
Reactant of Route 4
Reactant of Route 4
4-Bromo-alpha-(dimethylamino)-O-cresol
Reactant of Route 5
Reactant of Route 5
4-Bromo-alpha-(dimethylamino)-O-cresol
Reactant of Route 6
Reactant of Route 6
4-Bromo-alpha-(dimethylamino)-O-cresol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.